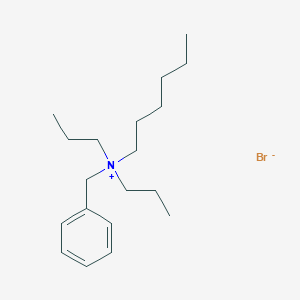
N-Benzyl-N,N-dipropylhexan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dipropylhexan-1-aminium bromide is a quaternary ammonium compound characterized by a benzyl group, two propyl groups, and a hexyl chain attached to a nitrogen atom, with bromide as the counterion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropylhexan-1-aminium bromide typically involves the quaternization of N,N-dipropylhexan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dipropylhexan-1-amine in the chosen solvent.
- Add benzyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dipropylhexan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of N-Benzyl-N,N-dipropylhexan-1-aminium chloride or acetate.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-Benzyl-N,N-dipropylhexan-1-amine.
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dipropylhexan-1-aminium bromide has several applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dipropylhexan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its application as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
- N-Benzyl-N,N-dimethylhexan-1-aminium chloride
- N-Benzyl-N,N-dipropylbutan-1-aminium bromide
Uniqueness
N-Benzyl-N,N-dipropylhexan-1-aminium bromide is unique due to its specific combination of alkyl chains and benzyl group, which confer distinct surfactant properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
90105-62-7 |
|---|---|
Fórmula molecular |
C19H34BrN |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
benzyl-hexyl-dipropylazanium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-7-8-12-17-20(15-5-2,16-6-3)18-19-13-10-9-11-14-19;/h9-11,13-14H,4-8,12,15-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YDUMOEFLTYRZGF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


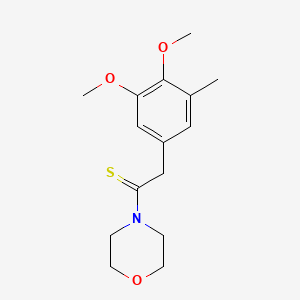
![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
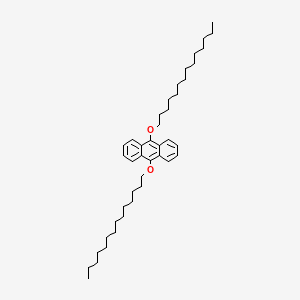
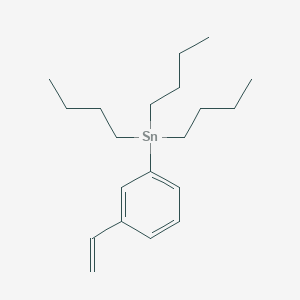

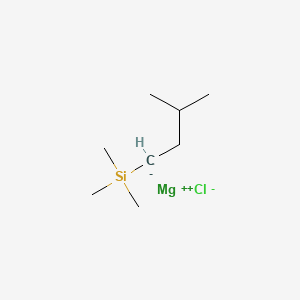
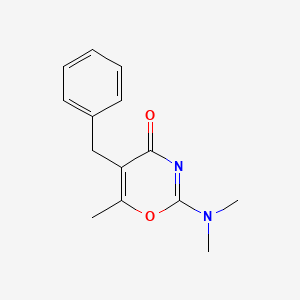
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)
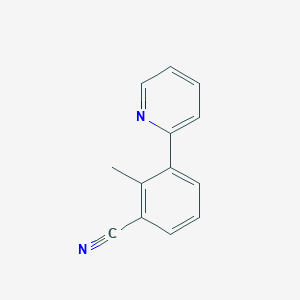
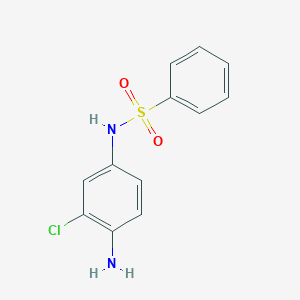
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
silane](/img/structure/B14375810.png)
